N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide
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Overview
Description
N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a hydroxymethyl group, and an acetamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide can be achieved through several methods. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with acetic anhydride in the presence of a base, followed by reduction with sodium borohydride to yield the desired product . Another method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with acetamide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-hydroxyphenyl)acetamide: Similar structure but lacks the hydroxymethyl group.
N-(2-Chloro-4-hydroxyphenyl)acetamide: Similar structure with different substitution pattern on the benzene ring.
N-(5-Chloro-2-(hydroxymethyl)phenyl)-2,2,2-trifluoroacetamide: Contains a trifluoroacetamide group instead of an acetamide group.
Uniqueness
N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide is unique due to the presence of both a chloro group and a hydroxymethyl group on the benzene ring, which imparts distinct chemical and biological properties.
Biological Activity
N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and pertinent research findings.
Chemical Structure and Properties
The compound this compound features a chloro-substituted phenyl ring and an acetamide functional group. The presence of the hydroxymethyl group enhances its potential for interaction with biological targets. The structural characteristics of this compound are crucial for its biological activity, as they influence its lipophilicity and ability to penetrate cell membranes.
Antimicrobial Activity
Research has demonstrated that N-(substituted phenyl)acetamides exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound can effectively inhibit various bacterial strains.
Antimicrobial Efficacy Against Bacterial Strains
A study focused on the antimicrobial potential of chloroacetamides found that compounds with halogenated substituents on the phenyl ring were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness varied based on the position and type of substituent on the phenyl ring, with some compounds showing moderate efficacy against Gram-negative bacteria like Escherichia coli and yeasts such as Candida albicans .
Compound | Target Bacteria | Activity Level |
---|---|---|
N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | High |
This compound | E. coli | Moderate |
N-(3-bromophenyl)-2-chloroacetamide | C. albicans | Moderate |
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. Compounds in this class have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
The mechanisms through which these compounds exert their anticancer effects often involve the inhibition of key metabolic pathways in cancer cells. For instance, certain derivatives have been found to inhibit carbonic anhydrase isoforms, which play a role in tumor proliferation . This inhibition can disrupt the pH regulation within tumor microenvironments, thereby impairing cancer cell survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Research indicates that electron-withdrawing groups on the phenyl ring enhance potency due to increased lipophilicity and improved binding affinity to biological targets .
Key Findings from SAR Studies
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups show improved potency compared to those with electron-donating groups.
- Substituent Positioning : The positioning of substituents on the phenyl ring significantly affects antimicrobial and anticancer activity.
- Lipophilicity : Higher lipophilicity correlates with better membrane permeability, enhancing cellular uptake.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Study 1 : A preclinical study demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer, showcasing its potential as an anticancer agent.
- Study 2 : In vitro assays revealed that derivatives of this compound exhibited cytotoxic effects against multiple cancer cell lines, with IC50 values indicating potent activity.
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
N-[5-chloro-2-(hydroxymethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H10ClNO2/c1-6(13)11-9-4-8(10)3-2-7(9)5-12/h2-4,12H,5H2,1H3,(H,11,13) |
InChI Key |
FKRNMKVUCPWAEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)CO |
Origin of Product |
United States |
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